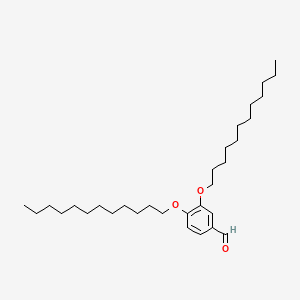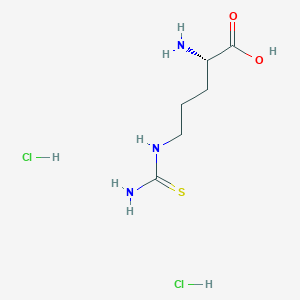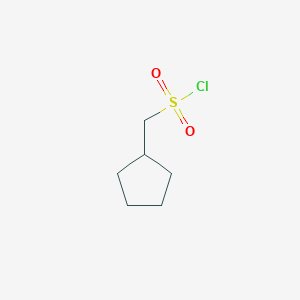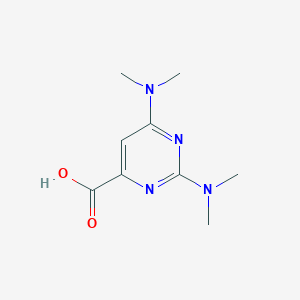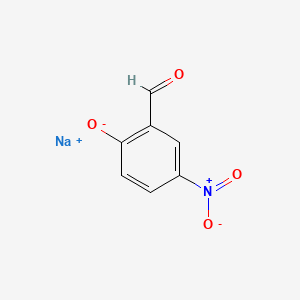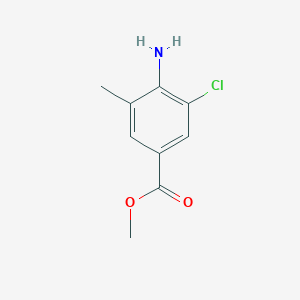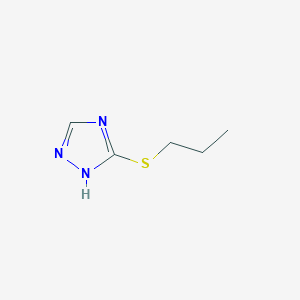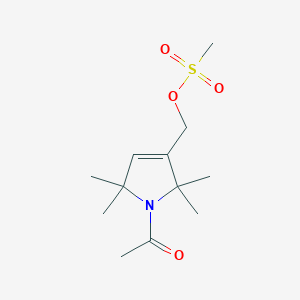
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate
Vue d'ensemble
Description
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate is a chemical compound with the following properties:
- Catalog No. : S1909188
- CAS No. : 887352-28-5
- Molecular Formula : C12H21NO4S
- Molecular Weight : 275.37 g/mol
- Availability : Usually in stock for research use only 1.
Synthesis Analysis
The synthesis of this compound involves the acetylation of a tetramethylpyrrole derivative followed by reaction with methanesulfonic acid. Detailed synthetic pathways and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of (1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate consists of an acetyl group attached to a tetramethylpyrrole ring, which is further linked to a methanesulfonate moiety. The three-dimensional arrangement of atoms plays a crucial role in its reactivity and biological activity.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Investigating its reactivity with different nucleophiles and electrophiles is essential for understanding its versatility.
Physical And Chemical Properties Analysis
- Melting Point : Information on the melting point is crucial for handling and purification.
- Solubility : Understanding its solubility in different solvents aids in formulation and delivery.
- Stability : Investigating its stability under various conditions (temperature, pH, light) is essential.
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide insights into its structure.
Safety And Hazards
- Toxicity : Assessing its toxicity profile is vital for safe handling.
- Storage : Proper storage conditions (temperature, moisture) prevent degradation.
- Handling Precautions : Use appropriate protective equipment during synthesis and handling.
Orientations Futures
Propriétés
IUPAC Name |
(1-acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGUPHQKSUFHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393390 | |
| Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate | |
CAS RN |
887352-28-5 | |
| Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





